4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Overview
Description
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4BrF3N2 It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 4-amino-2-trifluoromethylbenzonitrile. This process typically includes the following steps:
Bromination: The starting material, 4-amino-2-trifluoromethylbenzonitrile, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the nitrile group to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid; solvents such as acetic acid or water.
Major Products Formed
Substitution: Azides, cyanides, and various organometallic derivatives.
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines and other reduced forms of the nitrile group.
Scientific Research Applications
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromobenzotrifluoride: Similar structure but lacks the nitrile group.
4-Amino-2-trifluoromethylbenzonitrile: Similar structure but lacks the bromine atom.
4,5-Dibromo-2-(trifluoromethyl)benzonitrile: Contains an additional bromine atom.
Uniqueness
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine and trifluoromethyl groups enhances its potential for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-amino-3-bromo-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZYKRZBLJCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650580 | |
Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62584-27-4 | |
Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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